(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide (2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327184-45-1
VCID: VC7527240
InChI: InChI=1S/C21H20N2O5/c1-4-14-8-10-16(11-9-14)22-20(25)17-12-15-6-5-7-18(26-3)19(15)27-21(17)23-28-13(2)24/h5-12H,4H2,1-3H3,(H,22,25)/b23-21-
SMILES: CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NOC(=O)C
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4

(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide

CAS No.: 1327184-45-1

Cat. No.: VC7527240

Molecular Formula: C21H20N2O5

Molecular Weight: 380.4

* For research use only. Not for human or veterinary use.

(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide - 1327184-45-1

Specification

CAS No. 1327184-45-1
Molecular Formula C21H20N2O5
Molecular Weight 380.4
IUPAC Name [(Z)-[3-[(4-ethylphenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate
Standard InChI InChI=1S/C21H20N2O5/c1-4-14-8-10-16(11-9-14)22-20(25)17-12-15-6-5-7-18(26-3)19(15)27-21(17)23-28-13(2)24/h5-12H,4H2,1-3H3,(H,22,25)/b23-21-
Standard InChI Key RVLNXOKELMLMDE-LNVKXUELSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NOC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₂₁H₂₀N₂O₅, with a molecular weight of 380.4 g/mol . Its structure combines a 2H-chromene backbone (a bicyclic system comprising a benzene ring fused to a pyrone ring) with three key functional groups:

  • An (acetyloxy)imino moiety at position 2, which introduces a nitrogen-oxygen linkage critical for hydrogen bonding.

  • A methoxy group at position 8, enhancing lipophilicity and influencing electronic distribution.

  • An N-(4-ethylphenyl)carboxamide group at position 3, contributing steric bulk and potential π-π stacking interactions .

The Z-configuration of the imino group (denoted by 2Z) ensures spatial alignment that may optimize interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1327184-45-1
Molecular FormulaC₂₁H₂₀N₂O₅
Molecular Weight380.4 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO)

Synthesis and Structural Optimization

Synthetic Pathways

Pharmacological Properties and Biological Activity

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundMCF-7 (μM)A-549 (μM)Caco-2 (μM)
VIa8.50.99.9
5-Fluorouracil12.41.211.7

Mechanism of Action

The anticancer activity of iminocoumarins is hypothesized to involve topoisomerase inhibition and reactive oxygen species (ROS) generation, though exact targets remain under investigation . The acetyloxyimino group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes critical for cancer cell survival.

Physicochemical and ADMET Profiling

Lipophilicity and Solubility

The logP (octanol-water partition coefficient) of this compound is estimated to be 2.8–3.5, indicating moderate lipophilicity suitable for oral bioavailability. The methoxy and acetyloxy groups enhance solubility in polar solvents, while the 4-ethylphenyl moiety contributes to membrane diffusion.

Metabolic Stability

Future Directions and Applications

Targeted Drug Delivery

Conjugation of this compound to nanoparticle carriers or antibody-drug conjugates (ADCs) could mitigate off-target effects while enhancing tumor-specific accumulation. The carboxamide group provides a handle for covalent attachment to delivery systems.

Structural Diversification

Further modifications, such as replacing the 4-ethylphenyl group with heteroaryl rings or introducing fluorinated substituents, could optimize potency and pharmacokinetics. Computational modeling (e.g., molecular docking) may identify analogs with improved target selectivity.

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